molecular formula C11H18N4O2 B15056283 6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B15056283
M. Wt: 238.29 g/mol
InChI Key: JFKXHEITTZADNO-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one (CAS 1707594-62-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H18N4O2 and a molecular weight of 238.29, this pyrimidin-4(3H)-one derivative features a piperazine ring, a common pharmacophore in medicinal chemistry . The structural combination of the methoxymethyl-substituted pyrimidine core and the piperazine moiety makes it a valuable scaffold for constructing more complex molecules in drug discovery projects. Compounds with piperazine and pyrimidine structures are frequently investigated for their potential biological activities. For instance, related thiouracil amide compounds have been studied for their efficacy in oncology research, showing potential to inhibit PARP1 catalytic activity, enhance PARP1 cleavage, increase phosphorylation of H2AX (an indicator of DNA damage), and activate Caspase 3/7 to induce apoptosis in certain cancer cell lines . Similarly, other piperazine-containing compounds are explored as intermediates in synthesizing active pharmaceutical ingredients . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, utilizing personal protective equipment.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

6-(methoxymethyl)-3-methyl-2-piperazin-1-ylpyrimidin-4-one

InChI

InChI=1S/C11H18N4O2/c1-14-10(16)7-9(8-17-2)13-11(14)15-5-3-12-4-6-15/h7,12H,3-6,8H2,1-2H3

InChI Key

JFKXHEITTZADNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N2CCNCC2)COC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at the Pyrimidine Core

A common approach to introducing piperazine into pyrimidinone systems involves nucleophilic aromatic substitution. For example, 2-chloro-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one may serve as a precursor, where the chlorine atom at position 2 is displaced by piperazine under basic conditions. This method mirrors the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, where cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitated piperazine incorporation at 80–100°C.

Reaction Conditions :

  • Precursor : 2-chloro-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one
  • Reagent : Piperazine (1.2–2.0 equivalents)
  • Base : Cs₂CO₃ or K₂CO₃ (2.5–3.0 equivalents)
  • Solvent : DMF or acetonitrile
  • Temperature : 80–120°C, 12–24 hours

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield Range Key References
Nucleophilic Substitution High regioselectivity; minimal side products Requires pre-functionalized precursors 65–85%
Cyclocondensation Modular scaffold assembly Multi-step process; purification challenges 50–70%
Post-Functionalization Flexibility in introducing substituents Risk of over-alkylation or decomposition 60–75%

Mechanistic Insights and Critical Parameters

Role of Bases in Piperazine Substitution

The choice of base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the nucleophilicity of piperazine, while Cs₂CO₃ provides a strong driving force for chloride displacement. In contrast, weaker bases (e.g., NaHCO₃) result in incomplete reactions, as observed in the synthesis of piperazinone derivatives.

Solvent Effects

  • DMF : Accelerates reactions but complicates purification due to high boiling point.
  • Acetonitrile : Offers a balance between reactivity and ease of removal, preferred for large-scale synthesis.

Temperature Control

Elevated temperatures (80–120°C) are typically required for substitution reactions, but excessive heat may degrade sensitive intermediates. For example, in the synthesis of N-(6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamides, temperatures above 130°C led to decomposition of the pyrimidinone core.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with chloroform:methanol (9:1) effectively separates piperazine-containing products from unreacted starting materials.
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (>99%), as demonstrated in the purification of (3′-chloro-biphenyl-4-yl)-(1-pyrimidin-2-yl-piperidin-4-yl)-methanone.

Spectroscopic Characterization

  • ¹H NMR : Key signals include:
    • Piperazine protons: δ 2.5–3.0 ppm (multiplet)
    • Methoxymethyl group: δ 3.3 ppm (singlet, OCH₃) and δ 4.4 ppm (singlet, CH₂O)
  • FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1100–1150 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxymethyl and piperazine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Position 2 Substituent Variations

The 2-position substituent significantly impacts physicochemical and biological properties:

Compound Name Position 2 Substituent Key Properties/Applications Reference
Target Compound Piperazin-1-yl Enhanced solubility (basic amine), receptor binding potential -
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Methylthio (SCH₃) Electron-withdrawing, metabolic stability
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one Methylsulfanyl (SCH₃) Increased lipophilicity, potential kinase inhibition
3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one Methylsulfanyl (SCH₃) Trifluoromethyl enhances hydrophobicity and electronegativity

Key Insight : Replacing methylthio with piperazine improves water solubility (via protonation at physiological pH) and introduces hydrogen-bonding sites, which may enhance target engagement in biological systems.

Position 6 Substituent Variations

The 6-position substituent modulates steric bulk and electronic effects:

Compound Name Position 6 Substituent Impact on Properties Reference
Target Compound Methoxymethyl (CH₂OCH₃) Balanced polarity, moderate solubility -
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one 4-Methoxyphenyl Increased aromaticity, reduced solubility
6-(Trifluoromethyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one Trifluoromethyl (CF₃) High electronegativity, metabolic stability
6-(Furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Furan-3-yl Heteroaromaticity, potential π-π stacking

Key Insight : Methoxymethyl offers a compromise between hydrophilicity (via ether oxygen) and flexibility compared to rigid aryl or trifluoromethyl groups.

Position 3 Substituent Consistency

Most analogs retain a methyl group at position 3, suggesting its role in:

  • Steric protection: Shielding the pyrimidinone ring from enzymatic degradation.
  • Conformational rigidity : Restricting rotation to maintain pharmacophore geometry.

Example Pathway :

Chlorination of 6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one with POCl₃.

Displacement of chloride with piperazine under basic conditions.

SAR Trends :

  • Piperazine at Position 2 : May enhance CNS permeability or GPCR modulation.
  • Methoxymethyl at Position 6 : Balances solubility and membrane permeability.

Physicochemical Properties

Property Target Compound 6-(Methoxymethyl)-2-(methylthio) Analog 6-(Trifluoromethyl) Analog
Molecular Weight ~265 g/mol 228 g/mol 248 g/mol
Solubility (Predicted) High (piperazine basicity) Moderate (methylthio) Low (CF₃ hydrophobicity)
logP ~1.5 (estimated) ~2.0 ~2.8

Biological Activity

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one, with the CAS number 1707594-62-4, is a synthetic organic compound belonging to the pyrimidine family. Its molecular formula is C11H18N4O2C_{11}H_{18}N_{4}O_{2}, and it has a molecular weight of 238.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O₂
Molecular Weight238.29 g/mol
CAS Number1707594-62-4
StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines, including those from myeloma and leukemia. For instance, molecular docking analyses have shown that these compounds can effectively bind to specific proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : Compounds in this class have been shown to increase the expression of apoptosis-promoting genes such as p53 and Bax, leading to programmed cell death in cancer cells.
  • Protein Binding : The ability of these compounds to bind to critical proteins (e.g., JAK/STAT pathways) involved in cell proliferation and survival indicates their potential as therapeutic agents .
  • Molecular Docking : Computational studies have confirmed that these compounds interact with active site residues of target proteins, enhancing their efficacy against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, piperazine derivatives have been evaluated for antimicrobial activity. Studies have shown that various piperazine-based compounds exhibit significant antimicrobial effects against a range of bacterial strains, indicating their potential as antibiotic agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are essential for drug development .

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of piperazine derivatives and evaluated their effects on leukemia cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. This study highlights the potential for further exploration of this compound in cancer therapy .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine derivatives showed that they possess significant activity against Gram-positive and Gram-negative bacteria. The study assessed minimum inhibitory concentrations (MICs) and found that certain modifications to the piperazine ring enhanced antimicrobial potency .

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